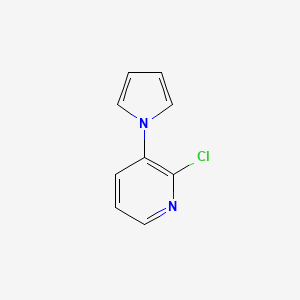

2-chloro-3-(1H-pyrrol-1-yl)pyridine

CAS No.: 70291-26-8

Cat. No.: VC1992749

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70291-26-8 |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 2-chloro-3-pyrrol-1-ylpyridine |

| Standard InChI | InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H |

| Standard InChI Key | YPHURMQZAOERMW-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |

| Canonical SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |

Introduction

Chemical Identity and Physical Properties

2-Chloro-3-(1H-pyrrol-1-yl)pyridine is identified by its unique structural configuration and specific physical and chemical properties. The compound is characterized by the following identifiers and properties:

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1:

Table 1: Chemical Identifiers of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine

| Parameter | Value |

|---|---|

| Chemical Name | 2-Chloro-3-(1H-pyrrol-1-yl)pyridine |

| CAS Registry Number | 70291-26-8 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 2-chloro-3-pyrrol-1-ylpyridine |

| InChI | InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H |

| SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |

These identifiers facilitate the unambiguous identification of the compound across different chemical databases and research contexts .

Physical Properties

The physical properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine determine its behavior in various chemical processes and applications. These properties are summarized in Table 2:

Table 2: Physical and Chemical Properties of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | Experimental |

| Density | 1.23±0.1 g/cm³ | Predicted |

| Boiling Point | 287.6±25.0°C | Predicted |

| Melting Point | Not available | - |

| Log P | 2.52570 | Calculated |

| XLogP3 | 2.2 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 1 | Computed |

| Topological Polar Surface Area | 17.8 Ų | Computed |

| Storage Condition | 2-8°C | Recommended |

These physical properties illustrate the compound's moderate lipophilicity, limited hydrogen bonding capabilities, and predicted thermal stability. The log P value of approximately 2.5 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

Structural Characteristics

Molecular Structure

The molecule consists of a pyridine ring with a chlorine atom at position 2 and a pyrrole ring attached at position 3. The nitrogen atom of the pyrrole ring is directly bonded to the carbon at position 3 of the pyridine ring, creating a unique N-substituted pyrrole structure. This connectivity pattern distinguishes it from similar isomers such as 3-chloro-2-(1H-pyrrol-1-yl)pyridine (CAS: 914457-19-5), where the positions of the chlorine and pyrrole substituents are reversed .

Structure-Property Relationships

The structural features of 2-chloro-3-(1H-pyrrol-1-yl)pyridine significantly influence its chemical behavior:

-

The electron-withdrawing chlorine atom at position 2 of the pyridine ring enhances the electrophilicity of the adjacent carbons, making them more susceptible to nucleophilic attack.

-

The pyrrole ring, with its electron-rich π-system, can participate in various electrophilic substitution reactions.

-

The N-substitution of the pyrrole ring by the pyridine moiety affects the electronic distribution in both ring systems, influencing their reactivity patterns .

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction between 2-chloropyridine derivatives and pyrrole under specific conditions. Common synthetic approaches include:

-

Nucleophilic aromatic substitution reactions using activated 2,3-dihalopyridines with pyrrole under basic conditions.

-

Copper or palladium-catalyzed N-arylation of pyrrole with 2-chloro-3-bromopyridine or similar halogenated pyridines.

-

Direct C-H activation methodologies for the introduction of the pyrrole moiety at the 3-position of 2-chloropyridine .

Optimization Parameters

Successful synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine requires careful control of reaction parameters:

Table 3: Critical Parameters for Synthesis Optimization

| Parameter | Optimal Conditions | Effect |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) | Facilitates nucleophilic substitution |

| Base | K₂CO₃, Cs₂CO₃, or organic bases | Deprotonates pyrrole, enhances nucleophilicity |

| Temperature | 80-120°C | Balances reactivity with stability |

| Catalyst | Pd(0) or Cu(I) species | Promotes C-N bond formation |

| Reaction Time | 6-24 hours | Ensures complete conversion |

| Purification | Column chromatography | Removes by-products and unreacted materials |

Optimization of these parameters is essential for achieving high yields and minimizing the formation of side products .

Chemical Reactivity

The reactivity of 2-chloro-3-(1H-pyrrol-1-yl)pyridine is governed by the combined electronic effects of the pyridine ring, chlorine substituent, and pyrrole moiety.

Types of Reactions

The compound participates in various chemical transformations:

-

Nucleophilic Substitution Reactions: The chlorine atom at position 2 of the pyridine ring is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides) under appropriate conditions.

-

Metalation Reactions: Despite the presence of the chlorine atom, lithiation or magnesiation can occur at certain positions of the pyridine or pyrrole rings, allowing for functionalization.

-

Cross-coupling Reactions: The chlorine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to introduce carbon-based substituents.

-

Transformations of the Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution reactions, oxidations, and other transformations typical of pyrrole chemistry .

Reactivity Comparison

Table 4: Relative Reactivity of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine in Various Reactions

| Reaction Type | Reactivity | Comparable Reference Compounds |

|---|---|---|

| Nucleophilic Substitution | Moderate to High | 2-Chloropyridine, 2-Chloroquinoline |

| Palladium-Catalyzed Coupling | Good | 2-Chloro-3-bromopyridine |

| Electrophilic Substitution (on pyrrole) | Limited | N-Phenylpyrrole |

| Oxidation (of pyrrole ring) | Moderate | N-Substituted pyrroles |

This reactivity profile makes 2-chloro-3-(1H-pyrrol-1-yl)pyridine a versatile intermediate for the synthesis of more complex heterocyclic systems .

Applications in Chemical Research

Synthetic Applications

2-Chloro-3-(1H-pyrrol-1-yl)pyridine serves as a valuable building block in the synthesis of structurally diverse compounds:

-

Precursor for biologically active compounds containing the pyridine-pyrrole scaffold

-

Intermediate in the synthesis of ligands for transition metals

-

Component in the preparation of materials with specific electronic or optical properties

-

Starting material for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry

| Hazard Type | Classification | GHS Pictogram |

|---|---|---|

| Acute Toxicity | Acute Tox. 4 | GHS07: Exclamation mark |

| Skin Irritation | Skin Irrit. 2 | GHS07: Exclamation mark |

| Eye Irritation | Eye Irrit. 2 | GHS07: Exclamation mark |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07: Exclamation mark |

Analytical Characterization

Spectroscopic Data

The structure of 2-chloro-3-(1H-pyrrol-1-yl)pyridine can be confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the pyridine and pyrrole ring protons

-

¹³C NMR would confirm the carbon framework and substitution pattern

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 178 (with characteristic chlorine isotope pattern)

-

Fragmentation pattern involving loss of chlorine and cleavage of the C-N bond

-

-

Infrared Spectroscopy:

-

Characteristic bands for C=N stretching of the pyridine ring

-

C-H stretching and bending modes of the aromatic rings

-

C-Cl stretching vibration

-

-

X-ray Crystallography:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume